Compound Description: This compound also exhibits a chromenone core. Its 3-position is modified with an (E)-N-ethylhydrazinecarbothioamide moiety linked via a methylidene bridge. []
Compound Description: This compound, while still containing the core chromenone structure, has a chlorine atom substituted at the 4-position of the chromone and an (E)-N-phenylhydrazinecarbothioamide moiety at the 3-position, connected through a methylidene bridge. []
Compound Description: This compound features the characteristic chromone core with a (2E)-N-methylhydrazinecarbothioamide substituent at the 3-position, connected by a methylidene bridge. []
Compound Description: This molecule incorporates a methyl 2-(2-((tert-butoxycarbonyl)amino)phenyl)acetate group linked to the 3-position of the central chromone moiety. []
Compound Description: This compound consists of a chromone core with a (5Z)-1,3-thiazolidine-2,4-dione group attached at the 3-position through a methylidene bridge. []
Compound Description: This complex molecule features a chromone core. Its 3-position is substituted with a (E)-N-(2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)-2-hydrazinyl)ethyl)benzamide moiety connected by a methylidene bridge. This compound was investigated for its potential in preventing and treating neurodegenerative diseases. []
Compound Description: This compound displays a modified chromone core with a 5-carboxypentylammoniomethyl group at the 8-position and a 2-hydroxy-3-nitrobenzenesulfonate substituent at the 5-position. []
Compound Description: This compound features a modified chromone core, substituted with a 3-carboxyazetidin-1-ium-1-yl)methyl group at the 8-position and a 2-hydroxybenzenesulfonate group at the 5-position. []
Compound Description: This compound contains a central chromone core. Its 3-position is modified with an (E)-5-amino-1-phenyl-1H-pyrazole-4-carbonitrile substituent linked through a methylidene bridge. This compound demonstrated inhibitory effects on the motility and MMP2 and MMP9 expression of highly metastatic MDA-MB-231 breast cancer cells. []
Compound Description: This group of compounds is characterized by a chromone core connected to a 2H-chromen-2-one moiety via an (E)-acryloyl bridge at the 3-position. These compounds showed promising direct antioxidant activities. []
Compound Description: This molecule features a chromone core. Its 3-position is substituted with a 2-cyanoacetohydrazide moiety connected by a methylidene bridge. This compound served as a precursor for synthesizing various heterocyclic compounds with potential anticancer activities. []
2-iminopyrane derivatives
Compound Description: These derivatives are characterized by the presence of a 2-iminopyrane ring system. They are formed through nucleophilic attack at the 2-position of the γ-pyrone ring in 3-(4-oxo-4H-chromen-3-yl)acrylonitrile derivatives, followed by ring opening and rearrangement. []
Pyrano[3,2-c]chromene derivatives
Compound Description: These derivatives feature a fused pyrano[3,2-c]chromene ring system. They are generated by a similar nucleophilic attack and ring rearrangement process as the 2-iminopyrane derivatives, but under different reaction conditions. []
Compound Description: This compound features a chromone core with an (E)-4-methylbenzohydrazide substituent at the 3-position, linked via a methylidene bridge. []
Compound Description: This group of compounds is characterized by a chromone core with an acrylate moiety at the 3-position. These compounds were synthesized via a novel tandem reaction of 3-(2-buta-2,3-dienoylphenoxy)acrylates. []
Compound Description: This compound is based on a chromone core structure with an (E)-N-(2-(benzylamino)-2-oxoethyl)-N-(4-bromophenyl)-3-chloroacrylamide substituent at the 3-position. []
Compound Description: This compound contains a 6-chlorochromenone unit linked to a 2-methylamino-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one moiety. []
Compound Description: This compound features a modified chromone core with a 1-(N,N-dimethylmethanaminium) substituent at the 8-position and a 4-hydroxy-3-nitrophenyl group at the 3-position. []
Compound Description: This complex molecule contains two chromone cores, each with a 2-(2-ethoxy-2-oxoethoxy)-5-benzenesulfonate substituent at the 7-position. Two potassium ions are associated with the molecule. []
Compound Description: This group of compounds is characterized by a chromone core with a 3-hydroxypropanoate substituent at the 2-position. These compounds were synthesized through a multicomponent reaction involving 3-hydroxy-4H-chromen-4-one, carbonyl compounds, and Meldrum's acid. []
Compound Description: This intricate complex incorporates two modified chromone units, each with a piperidine-1-ium-4-carbonyl)oxy ligand at the 8-position, coordinated to a central zinc(II) ion. []
Compound Description: This series of compounds features a chromone core with a carbohydrazide moiety at the 3-position. Additionally, a 3,5-disubstituted-4H-1,2,4-triazol-4-yl group is linked to the carbohydrazide moiety via an acetyl bridge. Several of these compounds exhibited potent α-glucosidase inhibition activity, with potential applications as antidiabetic agents. []
Compound Description: This compound features a chromone core with a 3-(((nitroso)amino)propanoic acid substituent at the 8-position and a 4-hydroxy-3,5-dinitrophenyl group at the 3-position. []
Compound Description: This molecule comprises a 6-bromochromenone unit linked to a 2-methylamino-3-nitropyrano[3,2-c]chromen-5(4H)-one moiety. []
Compound Description: This compound features a central chromone core. Its 3-position is modified with a 3-ethyl-2-(ethylthio)-5-imidazolidine-4-one substituent linked through a methylidene bridge. []
Compound Description: This intricate polymeric structure is composed of repeating units that include a modified chromone core with a pyrrolidin-1-ium-2-carboxylate ligand at the 8-position, coordinated to sodium(I) ions. []
Compound Description: This compound, with its complex fused ring system, originates from a reaction involving a chromone carbaldehyde and a benzodiazepine derivative. []
Compound Description: This molecule consists of a carboxamide group bonded to a furan ring and a distorted envelope-shaped 4-oxothiazolidin-3-yl group which is connected to a substituted 6-methyl-4-oxo-4H-chromen-3-yl group. []
Compound Description: This group encompasses a variety of chromone derivatives substituted at the 2- and 3-positions with aryl/heteryl and aryloxy/heteryloxy groups, respectively. []
Compound Description: This compound links a ferulic acid moiety to quercetin, a flavonoid containing a chromone core, via an acrylate linker. It showed potential for vasorelaxant activity. []
Compound Description: This compound features a chromone core connected to a spiro[indoline-3,2′-pyrrolidine] system via a hydroxymethyl bridge at the 3′-position. []
Compound Description: This series of compounds consists of a chromone core with an aryloxyacetamide moiety at the 7-position and a 3-chloro-2-oxo-4-arylazetidin-1-yl group attached to the acetamide nitrogen. These compounds were investigated for their antioxidant and cardioprotective properties. []
Compound Description: This complex incorporates two modified chromone units, each with a 3-ammoniopropanoato ligand at the 8-position, coordinated to a central zinc(II) ion. []
Compound Description: This polymeric structure is built from repeating units that contain a modified chromone core. Each chromone unit has a pyrrolidin-1-ium-2-carboxylate ligand at the 8-position and is coordinated to sodium(I) ions. []
Compound Description: This complex polymeric structure is built from repeating units of a modified chromone core, with each unit having an ammonioacetate ligand at the 8-position and coordinated to sodium ions. []
Compound Description: This compound consists of two chromone moieties linked together at the 1,4 positions of a central benzene ring. It is classified as a “bis-flavonol” due to the presence of two flavonol units. []
Compound Description: This compound features two modified chromone units, each with a 2-ammonioacetato ligand at the 8-position, coordinated to a central cobalt(II) ion. []
Compound Description: This family of compounds contains two chromone moieties linked together, with one unit bearing a bromine atom at the 3-position. They were synthesized using ionic liquids and microwave irradiation, showcasing efficient synthetic methodologies. []
Compound Description: This compound features a phosphonic acid group attached to a hydrazine moiety, which is further linked to a chromone core. This compound showed promising anticancer activity against breast cancer cells (MCF-7). []
Compound Description: This class of compounds incorporates a 1,4,5,2-oxadiazaphosphinine ring system linked to a chromone core. These compounds also exhibited anticancer activity against MCF-7 breast cancer cells and inhibited VEGF expression. []
1,3,2-benzoxaza-phosphinines bearing a chromone ring
Compound Description: This group consists of compounds featuring a 1,3,2-benzoxazaphosphinine ring system attached to a chromone core. Similar to the previous group, these compounds displayed anticancer activity against MCF-7 cells and inhibited VEGF expression. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.